molecular formula C2H2FN3 B14023108 4-Fluoro-2H-1,2,3-triazole

4-Fluoro-2H-1,2,3-triazole

Cat. No.: B14023108
M. Wt: 87.06 g/mol
InChI Key: UQVNQVMNIKJMBR-UHFFFAOYSA-N
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Description

4-Fluoro-2H-1,2,3-triazole is a fluorinated derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-1,2,3-triazole typically involves the nucleophilic substitution of a halogenated triazole precursor. One common method is the reaction of 1-bromo-2H-1,2,3-triazole with cesium fluoride (CsF) under photoinitiated conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2H-1,2,3-triazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it more versatile in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C2H2FN3

Molecular Weight

87.06 g/mol

IUPAC Name

4-fluoro-2H-triazole

InChI

InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)

InChI Key

UQVNQVMNIKJMBR-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1F

Origin of Product

United States

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